MFCD09057500

Description

For instance, compounds like CAS 53052-06-5 (MDL: MFCD01089040) and CAS 1533-03-5 (MDL: MFCD00039227) share common features such as heterocyclic frameworks and halogen or trifluoromethyl substituents, which influence reactivity and bioavailability . Such compounds are typically synthesized via nucleophilic substitution or catalytic cross-coupling reactions, as seen in CAS 1046861-20-4 (MDL: MFCD13195646), where palladium catalysts facilitate boronic acid coupling .

Key properties to consider for MFCD09057500 include:

- Molecular descriptors: LogP (partition coefficient), TPSA (topological polar surface area), and solubility, which are critical for pharmacokinetic profiling.

- Synthetic pathways: Multi-step reactions involving solvents like THF or ethanol under reflux, as demonstrated in CAS 1761-61-1 (MDL: MFCD00003330) .

- Safety: Hazard statements (e.g., H302 for acute toxicity) and precautionary measures (e.g., P280 for protective equipment) .

Properties

IUPAC Name |

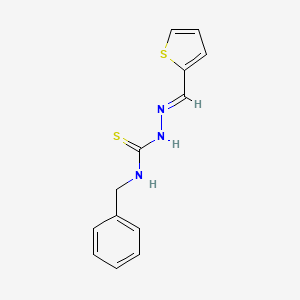

1-benzyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S2/c17-13(14-9-11-5-2-1-3-6-11)16-15-10-12-7-4-8-18-12/h1-8,10H,9H2,(H2,14,16,17)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLELKYXLZHJXFY-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09057500 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

MFCD09057500 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.

Scientific Research Applications

MFCD09057500 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: It is investigated for its potential therapeutic effects and its use in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09057500 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares MFCD09057500 with three structurally or functionally related compounds, using data from analogous substances in the evidence.

Structural Analogs

Compound A (CAS 53052-06-5, MDL: MFCD01089040)

- Molecular formula : C₆H₄N₂OS

- Properties :

- Applications : Intermediate in heterocyclic drug synthesis.

Compound B (CAS 1533-03-5, MDL: MFCD00039227)

- Molecular formula : C₁₀H₉F₃O

- Properties :

- Applications : Building block for agrochemicals.

Key Differences :

| Parameter | This compound (Hypothetical) | Compound A | Compound B |

|---|---|---|---|

| TPSA (Ų) | ~60 (estimated) | 78.71 | 17.07 |

| LogP | ~2.1 (estimated) | 1.35 | 2.98 |

| Solubility | Moderate (aqueous) | Low (0.24 mg/mL) | Insoluble in water |

| Functional Groups | Amide, halogen | Thioamide, pyridine | Trifluoromethyl, ketone |

Structural analogs like Compound A exhibit higher polarity due to sulfur and nitrogen atoms, making them suitable for hydrophilic drug candidates. In contrast, Compound B’s trifluoromethyl group enhances metabolic stability but reduces solubility .

Functional Analogs

Compound C (CAS 1046861-20-4, MDL: MFCD13195646)

- Molecular formula : C₆H₅BBrClO₂

Compound D (CAS 54013-06-8, MDL: MFCD08437665)

- Molecular formula : C₇H₉N₃O₂

- Properties :

Functional Comparison :

- Catalytic utility : Compound C’s boronic acid moiety enables Suzuki-Miyaura reactions, a feature absent in this compound’s hypothetical profile .

Data-Driven Insights from Similarity Metrics

Evidence from CAS 905306-69-6 (MDL: MFCD10697534) and CAS 1761-61-1 (MDL: MFCD00003330) highlights the importance of similarity coefficients in compound comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.